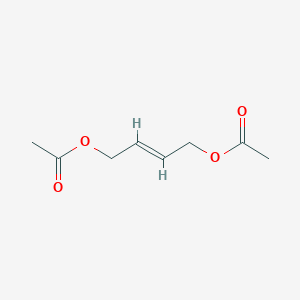

But-2-ene-1,4-diyl diacetate

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

[(E)-4-acetyloxybut-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUAUHWZIKOMFC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18621-75-5 | |

| Record name | 1,4-Diacetoxy-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene-1,4-diol, 1,4-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for But 2 Ene 1,4 Diyl Diacetate and Its Derivatives

Established Synthetic Routes for But-2-ene-1,4-diyl Diacetate

The synthesis of this compound is commonly achieved through well-established esterification and acylation techniques. These methods are foundational in providing access to this versatile chemical intermediate.

Esterification of 1,4-Butanediol (B3395766) with Acetic Anhydride

To facilitate the esterification of 1,4-butanediol, catalytic systems are often employed to increase the reaction rate. Brønsted acids are conventional catalysts for Fischer esterification. rug.nl Lewis acids such as copper(II) triflate and phosphomolybdic acid have also been shown to be efficient catalysts for the acylation of alcohols with acetic anhydride under mild conditions. organic-chemistry.org

The reaction is typically performed under anhydrous conditions. The presence of water can lead to the hydrolysis of the acetic anhydride reagent and can shift the equilibrium of the reaction, reducing the yield of the desired ester. Therefore, the use of dry reagents and solvents is crucial for maximizing the efficiency of the synthesis.

On an industrial scale, the production of related diols and their esters often involves multi-step processes. For instance, the production of 1,4-butanediol can be achieved from maleic anhydride, which first undergoes esterification followed by catalytic hydrogenation. google.com While this process is for the synthesis of the precursor diol, the esterification step shares common industrial considerations. For the scale-up of the synthesis of this compound, factors such as reactor design, heat management of the exothermic reaction, efficient removal of the acetic acid byproduct to drive the reaction to completion, and catalyst recovery and reuse are critical. Continuous flow processes are often favored over batch processes in industrial settings to improve efficiency and consistency. The choice of catalyst is also a key consideration, with solid acid catalysts being an attractive option due to their ease of separation from the reaction mixture.

Pyridine-Catalyzed Acylation Techniques

Pyridine is a widely used catalyst for the acylation of alcohols. mdpi.com In the synthesis of this compound from 1,4-butanediol and acetic anhydride, pyridine serves a dual role. It acts as a nucleophilic catalyst by first reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. reddit.com This intermediate is then more readily attacked by the hydroxyl groups of 1,4-butanediol.

Additionally, pyridine functions as a base to neutralize the acetic acid byproduct generated during the reaction. researchgate.net This prevents the potential for acid-catalyzed side reactions and helps to drive the equilibrium towards the formation of the diacetate product. The reaction is typically carried out by dissolving the diol in pyridine and then adding acetic anhydride, often at reduced temperatures to control the reaction rate. nih.gov

Advanced Synthetic Approaches to Functionalized this compound Derivatives

Modern synthetic chemistry offers advanced methodologies for the synthesis of more complex derivatives of this compound. These methods often utilize transition metal catalysis to achieve high selectivity and introduce a variety of functional groups.

Palladium-Catalyzed Addition to But-2-yne-1,4-diyl Diacetate

A sophisticated approach to generate substituted this compound derivatives involves the palladium-catalyzed addition of organoboronic acids to But-2-yne-1,4-diyl diacetate. researchgate.net This method allows for the stereoselective synthesis of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates. The reaction proceeds with high regio- and stereoselectivity, yielding the Z-isomer as the major product. This transformation is valuable for creating a library of functionalized diacetates that can serve as building blocks in the synthesis of more complex molecules. The yields of these reactions vary depending on the specific alkylboronic acid used. researchgate.net

| Entry | Alkylboronic Acid (R-B(OH)₂) | Product | Yield (%) |

|---|---|---|---|

| 1 | n-Hexylboronic acid | 2-(n-Hexyl)-(Z)-but-2-ene-1,4-diyl diacetate | 67 |

| 2 | Cyclopentylboronic acid | 2-Cyclopentyl-(Z)-but-2-ene-1,4-diyl diacetate | 49 |

| 3 | Cyclohexylboronic acid | 2-Cyclohexyl-(Z)-but-2-ene-1,4-diyl diacetate | 53 |

| 4 | Phenylboronic acid | 2-Phenyl-(Z)-but-2-ene-1,4-diyl diacetate | 62 |

| 5 | 2-Methylphenylboronic acid | 2-(2-Methylphenyl)-(Z)-but-2-ene-1,4-diyl diacetate | 14 |

Enzymatic Acylation and Deacylation Strategies for Monoesters (e.g., Porcine Pancreas Lipase)

The selective synthesis of monoesters of but-2-ene-1,4-diol and its derivatives is a key challenge in organic synthesis, providing valuable intermediates. Enzymatic strategies, particularly those employing lipases, have emerged as powerful tools for these transformations due to their high selectivity under mild conditions. Porcine Pancreas Lipase (B570770) (PPL) is a frequently utilized enzyme for both the regioselective acylation of diols and the deacylation of diesters. researchgate.net

Research has demonstrated that PPL can effectively catalyze the acylation of 2-substituted (Z)-but-2-ene-1,4-diols. researchgate.netresearchgate.net In these reactions, the enzyme selectively acylates one of the two primary hydroxyl groups. For instance, the acylation of various 2-substituted (Z)-but-2-ene-1,4-diols using 10 equivalents of a vinyl acylate in the presence of PPL Type II (50% by weight) affords the corresponding 3-substituted (Z)-4-hydroxybut-2-en-1-yl acylates. researchgate.netresearchgate.net This enzymatic approach provides the desired monoesters in yields ranging from 2% to 98%, showcasing the enzyme's broad substrate tolerance. researchgate.net

Conversely, PPL is also employed in the reverse reaction: the hydrolysis (deacylation) of the corresponding diacetates. researchgate.net The selective hydrolysis of 2-substituted (Z)-but-2-ene-1,4-diyl diacylates in the presence of PPL Type II (100% by weight) can yield the desired monoacylates in yields of 4% to 95%. researchgate.net These enzymatic methods represent a valuable alternative to traditional chemical approaches, which often lack the necessary regioselectivity and may require complex protection-deprotection steps. researchgate.net

The table below summarizes the yields for the PPL-catalyzed synthesis of monoacetates from the corresponding diols.

Table 1: Yields of PPL-Catalyzed Monoacetylation of 2-Substituted (Z)-but-2-ene-1,4-diols

| Substituent (R) | Product | Yield (%) |

|---|---|---|

| H | 4-Hydroxybut-2-en-1-yl acetate (B1210297) | 98 |

| Methyl | 4-Hydroxy-3-methylbut-2-en-1-yl acetate | 95 |

| Ethyl | 3-Ethyl-4-hydroxybut-2-en-1-yl acetate | 92 |

| Propyl | 4-Hydroxy-3-propylbut-2-en-1-yl acetate | 90 |

| Phenyl | 4-Hydroxy-3-phenylbut-2-en-1-yl acetate | 75 |

| 2-Methylphenyl | 4-Hydroxy-3-(2-methylphenyl)but-2-en-1-yl acetate | 14 |

Data compiled from studies on PPL-catalyzed acylation reactions. researchgate.net

Synthesis of Stereoisomerically Pure Derivatives

The synthesis of stereoisomerically pure derivatives of this compound is of significant interest, as the geometry of the double bond—(Z) (cis) or (E) (trans)—profoundly influences the molecule's properties and reactivity. While enzymatic methods can provide access to chiral monoesters, achieving high stereoselectivity for the double bond often requires different synthetic strategies, particularly for (Z)-isomers, which are thermodynamically less stable than their (E)-counterparts. researchgate.netnih.gov

A significant challenge is the synthesis of 1,4-hetero-bifunctionalized (Z)-alkenes due to issues of regio- and stereoselectivity. researchgate.netnih.gov Modern organometallic catalysis offers a robust solution. One notable method is the palladium-catalyzed decarboxylative acyloxylation. researchgate.netnih.gov This protocol involves the reaction of vinyl ethylene carbonates with various carboxylic acids under mild conditions. researchgate.net The reaction proceeds with excellent regio- and stereoselectivity, providing direct access to a diverse range of (Z)-2-butene-1,4-diol monoesters, which are stereoisomerically pure derivatives. researchgate.netnih.gov This method avoids the need for pre-synthesized diols and allows for the introduction of various acyl groups, thus diversifying the portfolio of accessible derivatives.

Another established method for obtaining a specific stereoisomer is the selective hydrogenation of 2-butyne-1,4-diol. Using a palladium-carbon catalyst poisoned with lead (Lindlar's catalyst), the triple bond can be selectively reduced to a (Z)-double bond, yielding (Z)-but-2-ene-1,4-diol. google.com Subsequent esterification of this diol with acetic anhydride would produce (Z)-but-2-ene-1,4-diyl diacetate. Conversely, reduction of the alkyne using a dissolving metal reduction (e.g., sodium in liquid ammonia) would yield the (E)-diol, which can then be acetylated to the (E)-diacetate derivative. These classic methods remain fundamental for accessing the core stereoisomerically pure diol precursors.

The table below lists the compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (Z)-But-2-ene-1,4-diyl diacetate |

| (E)-But-2-ene-1,4-diyl diacetate |

| But-2-ene-1,4-diol |

| (Z)-But-2-ene-1,4-diol |

| (E)-But-2-ene-1,4-diol |

| 2-Butyne-1,4-diol |

| (Z)-2-Butene-1,4-diol monoesters |

| Vinyl acetate |

| Vinyl ethylene carbonates |

| 4-Hydroxybut-2-en-1-yl acetate |

| 4-Hydroxy-3-methylbut-2-en-1-yl acetate |

| 3-Ethyl-4-hydroxybut-2-en-1-yl acetate |

| 4-Hydroxy-3-propylbut-2-en-1-yl acetate |

| 4-Hydroxy-3-phenylbut-2-en-1-yl acetate |

| 4-Hydroxy-3-(2-methylphenyl)but-2-en-1-yl acetate |

| 4-Hydroxy-3-vinylbut-2-en-1-yl acetate |

Mechanistic Investigations and Reaction Pathways of But 2 Ene 1,4 Diyl Diacetate

Olefin Metathesis Mechanisms Involving But-2-ene-1,4-diyl Diacetate

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, and this compound has been utilized as a substrate to investigate various facets of this transformation, including cross-metathesis, ring-opening metathesis, and associated isomerization pathways. mdpi.comnih.gov

Cross-Metathesis Reaction Mechanisms

Cross-metathesis (CM) is a type of olefin metathesis that involves the exchange of substituents between two different alkenes. nih.gov The reaction of cis-but-2-ene-1,4-diyl diacetate with partners like methyl oleate (B1233923) has been studied to produce valuable α,ω-difunctionalized molecules from renewable resources. nih.govnih.gov These products can serve as monomers for the synthesis of novel polymers. nih.govsioc-journal.cn

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene (alkylidene) catalyst and the olefin substrates. researchgate.net In the specific case of the reaction between methyl oleate (1) and cis-but-2-ene-1,4-diyl diacetate (2), a ruthenium catalyst first reacts with one of the olefins to form a metallacyclobutane intermediate. nih.govnih.gov This intermediate then fragments to generate a new ruthenium carbene and a new olefin. This new carbene can then react with the second olefin partner, leading to the desired cross-metathesis products after another cycle of metallacyclobutane formation and fragmentation. The use of the cis-isomer of this compound is crucial, as the trans-isomer is less reactive due to steric hindrance that impedes the formation of the necessary metallacyclobutane intermediate. nih.govnih.gov

The efficiency and selectivity of the cross-metathesis reaction are highly dependent on the choice of catalyst. nih.gov Studies have evaluated various phosphine (B1218219) and N-heterocyclic carbene (NHC) ruthenium catalysts. nih.gov Catalysts bearing NHC ligands, particularly second-generation Grubbs and Hoveyda-Grubbs type catalysts, have shown higher activity and tolerance towards the functional groups present in the substrates. nih.gov

Catalyst Performance in the Cross-Metathesis of Methyl Oleate with cis-But-2-ene-1,4-diyl diacetate

Reaction conditions: 1.0 mol% catalyst loading, 5-fold excess of cis-but-2-ene-1,4-diyl diacetate, toluene (B28343) as solvent, at 50°C for 5 hours. nih.gov

| Catalyst | Type | Conversion of Methyl Oleate (%) | Yield of Cross-Metathesis Products (%) |

|---|---|---|---|

| [Ru]-1 (Grubbs 1st Gen) | Phosphine | 15 | ~10 |

| [Ru]-2 (Grubbs 2nd Gen) | NHC | 48 | ~28 |

| [Ru]-4 (Hoveyda-Grubbs 2nd Gen) | NHC | 48 | ~28 |

| [Ru]-7 (Schiff Base) | NHC | >92 (with activator) | ~77 (with activator) |

Ring-Opening Metathesis Polymerization (ROMP) Mechanistic Insights

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that transforms cyclic olefins into unsaturated polymers. nih.govresearchgate.net As an acyclic olefin, this compound does not undergo ROMP as a monomer. However, it is a key substrate in a related reaction known as Ring-Opening Cross Metathesis (ROCM). researchgate.net In ROCM, a cyclic olefin is reacted with an acyclic olefin (a chain transfer agent) to produce a ring-opened product with end-groups derived from the acyclic partner. researchgate.net

The reaction of a cyclic olefin like a substituted norbornene with an acyclic olefin such as cis-but-2-ene-1,4-diyl diacetate in the presence of a ruthenium catalyst follows the general metathesis mechanism. researchgate.net The catalyst reacts with the more strained cyclic olefin to initiate ring-opening, generating a polymer chain with a terminal ruthenium carbene. This carbene can then react with the acyclic olefin, this compound, which cleaves the growing polymer chain from the catalyst and terminates it with an acetoxy-functionalized group. The cross-metathesis reaction of allyl benzene (B151609) and cis-1,4-diacetoxy-2-butene (B1582018) is considered a standard reaction for benchmarking the activity and selectivity of new metathesis catalysts. researchgate.net

Isomerization Reaction Pathways

During olefin metathesis reactions catalyzed by ruthenium complexes, a common secondary reaction is the isomerization of the carbon-carbon double bond. nih.gov this compound exists as two geometric isomers, (Z) and (E). mdpi.com The (Z)-isomer (also referred to as cis) is often used as the starting material in metathesis reactions. nih.govnih.gov However, under catalytic conditions, it can isomerize to the thermodynamically more stable (E)-isomer (trans). nih.gov

This isomerization process is catalyzed by the same ruthenium complexes used for metathesis and is believed to proceed through the formation of ruthenium-hydride species. These species can arise from the decomposition of the primary metathesis catalyst or exist in equilibrium with it. The ruthenium-hydride adds across the olefin double bond and subsequent elimination regenerates the double bond in a different position or with a different stereochemistry. The rate of isomerization is highly dependent on the catalyst and the solvent used. nih.gov For instance, second-generation catalysts like G2 and HG2 have been shown to promote faster isomerization of (Z)-but-2-ene-1,4-diyl diacetate compared to the first-generation Grubbs catalyst (G1). nih.govwikipedia.org Studies have also shown that the initial isomerization rates can be significantly higher in solvents like benzotrifluoride (B45747) (BTF) compared to dichloromethane (B109758) (DCM). nih.gov

Isomerization of (Z)-but-2-ene-1,4-diyl diacetate with Ru Catalysts

Consumption of the (Z)-isomer over time in the presence of 0.1 mol% of catalyst at 25°C. nih.govwikipedia.org

| Catalyst | Solvent | Approx. Time for >90% Conversion |

|---|---|---|

| G1 (Grubbs 1st Gen) | DCM | > 200 min |

| G2 (Grubbs 2nd Gen) | DCM | ~ 150 min |

| HG2 (Hoveyda-Grubbs 2nd Gen) | DCM | ~ 120 min |

| G2 (Grubbs 2nd Gen) | BTF | < 30 min |

| HG2 (Hoveyda-Grubbs 2nd Gen) | BTF | < 30 min |

Palladium-Catalyzed Allylic Substitution Mechanisms

Palladium-catalyzed allylic substitution is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. This compound, with its two allylic acetate (B1210297) leaving groups, is an excellent substrate for this class of reactions, including the well-known Tsuji-Trost reaction.

Tsuji-Trost Reaction Mechanism with this compound as Substrate

The Tsuji-Trost reaction is a palladium-catalyzed substitution where a nucleophile displaces a leaving group located in an allylic position. organic-chemistry.orgnrochemistry.com The general mechanism involves a Pd(0) catalyst and proceeds through a characteristic catalytic cycle. organic-chemistry.orgyoutube.comnih.gov

The mechanism, when applied to this compound, involves the following key steps:

Coordination: The Pd(0) catalyst, typically ligated by phosphines, coordinates to the double bond of this compound, forming an η²-π-allyl complex. organic-chemistry.orgnrochemistry.com

Oxidative Addition: The palladium atom undergoes oxidative addition into the carbon-oxygen bond of one of the acetate groups. This step expels the leaving group (acetate) and forms a cationic η³-π-allyl palladium(II) intermediate. nih.govorganic-chemistry.org This process typically occurs with an inversion of configuration at the carbon atom. youtube.com

Nucleophilic Attack: A nucleophile then attacks one of the terminal carbons of the π-allyl moiety. nih.govorganic-chemistry.org For "soft" nucleophiles (derived from acids with pKa < 25), the attack is typically directly on the allyl ligand (outer-sphere attack). nrochemistry.comyoutube.com For "hard" nucleophiles (pKa > 25), the attack may occur first at the metal center followed by reductive elimination (inner-sphere attack). nrochemistry.comacs.org This step regenerates the Pd(0) catalyst and forms the substituted product. organic-chemistry.org

A specific application is the tandem allylic substitution/cyclization reaction of (Z)-but-2-ene-1,4-diyl diacetate with 1,2-bifunctional nucleophiles like benzene-1,2-diol (catechol). nih.gov In this reaction, the catechol first acts as a nucleophile to displace one acetate group. A subsequent intramolecular cyclization displaces the second acetate group, leading to the formation of products like 2-vinyl-1,4-benzodioxane. nih.govchemrxiv.org

Asymmetric Allylic Alkylation Mechanistic Considerations

The Tsuji-Trost reaction can be made enantioselective by using chiral ligands on the palladium catalyst, a transformation known as Asymmetric Allylic Alkylation (AAA). organic-chemistry.org When a prochiral nucleophile attacks the symmetric π-allyl intermediate formed from this compound, the chiral environment created by the ligand can direct the nucleophile to attack one of the two enantiotopic termini of the allyl group preferentially, resulting in an enantiomerically enriched product. mdpi.com

The key to enantioselectivity is the chiral ligand, which coordinates to the palladium center. nih.gov This coordination creates a chiral pocket around the π-allyl intermediate. The steric and electronic properties of the ligand influence the orientation of the incoming nucleophile, favoring one pathway of attack over the other. A wide variety of chiral phosphine ligands have been developed for this purpose. mdpi.comwikipedia.org

In the asymmetric palladium-catalyzed reaction between catechol and (Z)-but-2-ene-1,4-diyl diacetate, various chiral phosphine ligands have been tested to induce enantioselectivity. nih.gov The effectiveness of these ligands in controlling the stereochemical outcome varies significantly, highlighting the sensitive interplay between the substrate, nucleophile, and the specific structure of the chiral ligand. nih.gov

Performance of Chiral Ligands in Asymmetric Allylic Substitution of Catechol with (Z)-But-2-ene-1,4-diyl diacetate

Reaction conditions: 1a (0.25 mmol), 2a (1.4 eq.), Pd₂(dba)₃ (2.5 mol%), and chiral ligand (5 mol%), in THF at room temperature for 24 hours. nih.gov

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| (R)-BINAP | 76 | 15 |

| (R,R)-DIOP | 85 | 2 |

| (S,S)-CHIRAPHOS | 83 | 1 |

| (R)-Fei-Phos-1 | 91 | 50 |

| (R)-Fei-Phos-2 | 92 | 52 |

Enzymatic Reaction Mechanisms (e.g., Lipase-Catalyzed Hydrolysis)

The lipase-catalyzed hydrolysis of this compound proceeds via a well-established mechanism characteristic of serine hydrolases. This mechanism involves a catalytic triad (B1167595) of amino acid residues—typically serine, histidine, and aspartic or glutamic acid—located within the enzyme's active site.

The reaction is initiated by the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of one of the acetate groups of the substrate. This step is facilitated by the histidine residue, which acts as a general base, abstracting a proton from the serine hydroxyl and thereby increasing its nucleophilicity. The aspartate or glutamate (B1630785) residue helps to stabilize the positive charge that develops on the histidine residue. This sequence of events leads to the formation of a tetrahedral intermediate.

Subsequently, the tetrahedral intermediate collapses, resulting in the formation of an acyl-enzyme intermediate, where the acetyl group is covalently bound to the serine residue of the lipase (B570770). The first product, but-2-ene-1,4-diol monoacetate, is released.

In the final step of the catalytic cycle, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate. The histidine residue now acts as a general acid, donating a proton to the serine oxygen, while the hydroxide (B78521) ion attacks the carbonyl carbon of the acyl group. This leads to the formation of another tetrahedral intermediate, which then collapses to release the second product, acetic acid, and regenerates the free enzyme, ready for another catalytic cycle.

This compound + H₂O --(Lipase)--> (±)-4-acetoxybut-2-en-1-ol + Acetic Acid

Further hydrolysis of the monoacetate to but-2-ene-1,4-diol can also occur, often at a slower rate.

Detailed Research Findings

Research into the lipase-catalyzed hydrolysis of this compound and its analogs has provided valuable insights into the factors governing the efficiency and selectivity of these enzymatic transformations. Porcine Pancreas Lipase (PPL) is a commonly utilized biocatalyst for this reaction.

Studies on substituted (Z)-but-2-ene-1,4-diyl diacetates have demonstrated the high regioselectivity of PPL, preferentially hydrolyzing one of the two ester groups to yield the corresponding monoacetate. researchgate.net The desymmetrization of meso-diacetates, such as cis-2,4-dihydroxycyclopentene diacetate, through lipase-catalyzed hydrolysis to produce chiral monoacetates further highlights the stereochemical control exerted by these enzymes. mdpi.com

The active site of lipases, often containing a catalytic triad, is crucial for their function. semanticscholar.org The specific geometry and amino acid composition of the active site pocket determine the substrate specificity and the observed stereoselectivity. For instance, computational studies have shown a correlation between the regioselectivity of lipase CAL-B in hydrolytic reactions and the distance between the carbonyl group of the substrate and the serine residue in the active site. rsc.org

While detailed kinetic data for the hydrolysis of the unsubstituted this compound is not extensively reported in isolation, the principles derived from studies on similar prochiral and meso-diacetates are applicable. The reaction kinetics are influenced by factors such as substrate concentration, enzyme concentration, temperature, and pH. The presence of an oil-water interface is also a critical factor for lipase activity, as these enzymes typically exhibit interfacial activation. nih.gov

The enantioselectivity of the hydrolysis is a key feature, leading to the kinetic resolution of racemic mixtures or the desymmetrization of prochiral substrates. This selectivity arises from the differential recognition of the two enantiotopic acetyl groups by the chiral environment of the enzyme's active site.

Table 1: Key Features of Lipase-Catalyzed Hydrolysis of Prochiral Diacetates

| Feature | Description |

| Enzyme Class | Hydrolase (specifically, Serine Hydrolase) |

| Commonly Used Lipase | Porcine Pancreas Lipase (PPL) |

| Catalytic Mechanism | Involves a catalytic triad (Ser, His, Asp/Glu) and formation of an acyl-enzyme intermediate. |

| Reaction Type | Desymmetrization of a prochiral substrate. |

| Initial Product | (±)-4-acetoxybut-2-en-1-ol |

| Selectivity | High regioselectivity and often high enantioselectivity. |

| Influencing Factors | Substrate structure, enzyme source, temperature, pH, solvent, and presence of an interface. |

Table 2: Mechanistic Steps in Lipase-Catalyzed Hydrolysis

| Step | Description |

| 1. Substrate Binding | This compound binds to the active site of the lipase. |

| 2. Nucleophilic Attack | The active site serine attacks one of the carbonyl carbons of the diacetate. |

| 3. Tetrahedral Intermediate Formation | A short-lived tetrahedral intermediate is formed. |

| 4. Acyl-Enzyme Intermediate Formation | The intermediate collapses, releasing the monoacetate product and forming a covalent acyl-enzyme intermediate. |

| 5. Deacylation | A water molecule hydrolyzes the acyl-enzyme intermediate. |

| 6. Product Release and Enzyme Regeneration | Acetic acid is released, and the enzyme is regenerated for the next catalytic cycle. |

Catalysis and Kinetic Studies of But 2 Ene 1,4 Diyl Diacetate Transformations

Ruthenium-Based Olefin Metathesis Catalysis

Olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds, has been extensively applied to but-2-ene-1,4-diyl diacetate. organic-chemistry.org Ruthenium-based catalysts are particularly noteworthy for their functional group tolerance and stability. nih.govwikipedia.org

Several generations of Grubbs and Hoveyda-Grubbs catalysts have been developed, each offering distinct advantages in terms of activity, stability, and selectivity. wikipedia.orgsigmaaldrich.cn The first-generation Grubbs catalyst (G1) features two tricyclohexylphosphine (PCy₃) ligands. sigmaaldrich.cnuib.no The second-generation catalyst (G2) replaces one PCy₃ ligand with a more strongly donating N-heterocyclic carbene (NHC) ligand, resulting in greater metathesis activity and enhanced thermal stability. sigmaaldrich.cnmdpi.com The second-generation Hoveyda-Grubbs catalyst (HG2) is a phosphine-free complex featuring an NHC ligand and a chelating isopropoxybenzylidene ether moiety, which imparts increased stability and allows for catalyst recovery. sigmaaldrich.cnresearchgate.nettkelly.org

These catalysts have been successfully employed in cross-metathesis reactions involving cis-2-butene-1,4-diyl diacetate. beilstein-journals.org For instance, the cross-metathesis with methyl oleate (B1233923) has been studied using a variety of phosphine (B1218219) and N-heterocyclic carbene ruthenium catalysts. beilstein-journals.orgresearchgate.net Similarly, the cross-metathesis between allylbenzene and 2-butene-1,4-diyl diacetate has been investigated using a second-generation Grubbs catalyst. researchgate.net These reactions demonstrate the utility of these catalysts in converting renewable resources and basic chemicals into value-added α,ω-difunctional substrates, which are valuable intermediates for polymer synthesis. beilstein-journals.org

The performance of ruthenium catalysts in the cross-metathesis of cis-2-butene-1,4-diyl diacetate is highly dependent on the catalyst structure and reaction conditions. In the reaction with methyl oleate, various ruthenium complexes were evaluated to optimize conversion and selectivity towards the desired cross-metathesis products. beilstein-journals.org The primary competing reaction is the self-metathesis of the fatty acid derivative, which must be suppressed to achieve high yields of the target molecules. beilstein-journals.org

Studies have shown that for certain substrates, elevated temperatures can lead to significantly higher conversions. mtak.hu This may be attributed to the weakening of the alkene-ruthenium coordinative bond at higher temperatures, allowing less reactive intermediates to re-enter the catalytic cycle. mtak.hu Catalyst loading is another critical parameter; for the efficient conversion of cis-2-butene-1,4-diyl diacetate with methyl oleate using a specific Schiff base ruthenium catalyst, a loading of over 1.0 mol % was found to be necessary. beilstein-journals.org With a catalyst loading of 1.5 mol %, a nearly quantitative conversion of the methyl oleate could be achieved while minimizing undesired self-metathesis products. beilstein-journals.org

| Catalyst | Catalyst Loading (mol %) | Conversion of Methyl Oleate (%) | Cross-Metathesis Selectivity (%) | Reference |

| [Ru]-1 | 1.0 | 55 | 49 | beilstein-journals.org |

| [Ru]-2 | 1.0 | 58 | 51 | beilstein-journals.org |

| [Ru]-7 | 1.0 | 88 | 67 | beilstein-journals.org |

| [Ru]-7 | 1.5 | ~100 | 67 | beilstein-journals.org |

This table presents the performance of selected Ruthenium catalysts in the cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate. Data sourced from a study by Behncke et al. beilstein-journals.org

Undesirable isomerization of the double bond is a potential side reaction during olefin metathesis, leading to the formation of undesired byproducts. uib.no The choice of catalyst and reaction conditions plays a crucial role in minimizing these pathways. organic-chemistry.org

Ligand design is a cornerstone of modern catalyst development, allowing for fine-tuning of activity, stability, and selectivity. kaist.ac.kr For this compound transformations, a key goal is to control the stereoselectivity of the resulting double bond. While most ruthenium catalysts thermodynamically favor the E-isomer, significant progress has been made in developing highly Z-selective catalysts. nih.gov

One successful strategy involves the use of ruthenium catalysts with chelating N-heterocyclic carbene (NHC) ligands. nih.gov These catalysts are formed through an intramolecular C-H bond activation of the NHC ligand. nih.gov When applied to the cross-metathesis of allylbenzene and cis-1,4-diacetoxy-2-butene (B1582018), these chelated catalysts demonstrated significantly enhanced Z-selectivity compared to their non-chelated parent catalysts. nih.gov For example, one such catalyst yielded the cross-coupled product with 90% Z-selectivity and the homocoupled product of allylbenzene with 95% Z-selectivity. nih.gov This high stereocontrol is a critical advancement for the synthesis of complex molecules where precise geometry is required. nih.gov

| Catalyst | Substrates | Product | E/Z Ratio | % Z-isomer | Reference |

| 4b (Chelated) | Allylbenzene + cis-1,4-diacetoxy-2-butene | Cross-product | 0.12 | 90% | nih.gov |

| 4b (Chelated) | Allylbenzene | Homocoupled product | 0.06 | 95% | nih.gov |

| 1b (Non-chelated parent) | Allylbenzene + cis-1,4-diacetoxy-2-butene | Cross-product | 3.3 | 23% | nih.gov |

This table shows the enhanced Z-selectivity of a chelated Ruthenium catalyst (4b) compared to its non-chelated parent (1b) in the cross-metathesis involving cis-1,4-diacetoxy-2-butene. Data from a study by Endo et al. nih.gov

Further optimization involves modifying electronic and steric properties of ligands, such as in Schiff-base-substituted ruthenium complexes, to tune catalytic activity. kaist.ac.kr The development of macrocyclic NHC ligands has also led to catalysts with improved stability and high activity, even in challenging metathesis reactions. nih.gov

Palladium-Based Catalysis in Allylic Functionalizations

This compound is an ideal substrate for palladium-catalyzed allylic functionalization, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is the archetypal transformation in this class. wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of a π-allylpalladium complex from an allylic substrate, which is then attacked by a nucleophile. wikipedia.orgorganic-chemistry.org

A significant advancement in palladium-catalyzed allylic substitution is the development of asymmetric variants, which allow for the construction of enantioenriched compounds from achiral substrates. sigmaaldrich.com For a symmetrical substrate like cis- or trans-but-2-ene-1,4-diyl diacetate, an enantioselective reaction involves the desymmetrization of the molecule through the selective reaction at one of the two equivalent allylic positions.

The key to achieving high enantioselectivity is the use of chiral ligands that coordinate to the palladium center, creating a chiral environment around the π-allyl intermediate. nih.govresearchgate.net This chiral environment differentiates the two termini of the allyl fragment or the two prochiral faces of attack by the nucleophile. pku.edu.cn A wide variety of chiral ligands have been developed for this purpose, with phosphorus- and nitrogen-based ligands being common. wikipedia.orgsigmaaldrich.com More recently, chiral diene ligands have emerged as a powerful class of ligands for asymmetric transformations, often inducing high enantioselectivity in reactions such as conjugate additions. sigmaaldrich.comnih.gov The principles of using chiral ligands to control stereoselectivity in palladium-catalyzed allylic C-H functionalization are also well-established, providing a library of optically active building blocks. snnu.edu.cn

The efficiency and outcome of the Tsuji-Trost reaction are highly sensitive to various reaction parameters. nih.gov Catalyst loading is a critical factor; while typical loadings can range from 0.1–5 mol %, optimization is necessary to balance reaction efficiency with cost and ease of product purification. sigmaaldrich.cn For instance, in the synthesis of a complex molecule, a Tsuji-Trost reaction was successfully carried out with just 1 mol % of the palladium catalyst. wikipedia.org

Other crucial parameters include the choice of the palladium precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂), the nature of the ligand, the solvent, and the base. nih.govnih.govtdl.org The mechanism of nucleophilic attack can differ for "soft" nucleophiles (pKa of conjugate acid < 25), which typically add directly to the allyl group, and "hard" nucleophiles (pKa > 25), which may attack the metal center first. organic-chemistry.orgpku.edu.cn This mechanistic dichotomy influences how reaction parameters are optimized. organic-chemistry.org The combination of palladium catalysts with other catalytic systems, such as Brønsted acids or chiral aldehydes, can also enable novel, atom-economical transformations. unipr.itresearchgate.net Careful optimization of these parameters is essential to control regioselectivity and enantioselectivity and to achieve high yields in the allylic functionalization of this compound. nih.gov

Biocatalysis for this compound Modifications

The modification of this compound and its derivatives using biocatalysts, particularly lipases, has been a subject of significant research interest. These enzymatic transformations offer high regioselectivity under mild reaction conditions. Porcine pancreas lipase (B570770) (PPL) has been effectively utilized for the hydrolysis of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates. researchgate.netresearchgate.net

In a notable study, the hydrolysis of (Z)-2-phenylthis compound was conducted in the presence of PPL (100 w/w%) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and a phosphate buffer (PB, 1/15 M, pH 7.0). This reaction yielded the corresponding 2-phenylallyl monoacetate in 89% yield, with high regioselectivity, as the corresponding (Z)-3-phenylallyl monoacetate was not observed. researchgate.net

The substrate scope of this biocatalytic hydrolysis was extended to various (Z)-2-arylbut-2-ene-1,4-diyl diacetates with both electron-donating and electron-withdrawing substituents on the benzene (B151609) ring, as well as polycyclic aromatic groups. researchgate.net The reactions consistently produced the corresponding 2-aryl (Z)-monoacetates in good to excellent yields, demonstrating the broad applicability of PPL in these transformations. researchgate.net For instance, substrates with methoxy and methyl groups (electron-donating) and fluoro and chloro groups (electron-withdrawing) all underwent successful hydrolysis to yield the desired monoacetates with high regioselectivity. researchgate.net

However, the yields were observed to be lower for diacetate substrates containing a conjugated diene system, which were converted to their corresponding monoacetates in yields of 26-30%. researchgate.net This suggests that the stability of the substrate under the reaction conditions can be a limiting factor, with potential side reactions like polymerization occurring for conjugated dienes. researchgate.net

The following table summarizes the yields of 2-aryl (Z)-monoacetates obtained from the PPL-catalyzed hydrolysis of various 2-substituted (Z)-but-2-ene-1,4-diyl diacetates. researchgate.net

| Substituent (R) | Product | Yield (%) |

|---|---|---|

| Phenyl | 2-Phenylallyl monoacetate | 89 |

| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)allyl monoacetate | 95 |

| 4-Methylphenyl | 2-(4-Methylphenyl)allyl monoacetate | 91 |

| 4-Fluorophenyl | 2-(4-Fluorophenyl)allyl monoacetate | 77 |

| 4-Chlorophenyl | 2-(4-Chlorophenyl)allyl monoacetate | 88 |

| 2-Methoxyphenyl | 2-(2-Methoxyphenyl)allyl monoacetate | 80 |

| 2-Methylphenyl | 2-(2-Methylphenyl)allyl monoacetate | 81 |

| 2-Naphthyl | 2-(2-Naphthyl)allyl monoacetate | 89 |

Kinetic Analysis of this compound Reactions

The kinetics of isomerization and metathesis reactions involving this compound have been investigated to understand catalyst performance and reaction mechanisms. The isomerization of the (Z)-isomer of this compound, catalyzed by ruthenium-based complexes, has been monitored using ¹H NMR spectroscopy. This is achieved by tracking the decay of the vinylic proton signal of the (Z)-isomer over time. These studies have shown that the isomerization reaction follows pseudo-first-order kinetics. researchgate.net

In the context of metathesis, the cross-metathesis of cis-1,4-diacetoxy-2-butene with allylbenzene has been used as a model reaction to evaluate the E/Z selectivity of various ruthenium catalysts. nih.gov The reaction rates and selectivity are influenced by the catalyst structure. For instance, ruthenium catalysts bearing cyclic (alkyl)(amino)carbenes (CAACs) have been shown to exhibit increased selectivity for the formation of Z-olefins compared to commercially available catalysts. nih.gov The kinetic selectivity of these catalysts is often evaluated by plotting the E/Z ratio of the product against the reaction conversion. nih.gov For both bis(phosphine) and N-heterocyclic carbene (NHC)-containing ruthenium catalysts, the E/Z ratios were found to be around 3-4 at conversions below 60%. nih.gov

The following table presents data on the E/Z ratio versus conversion for the cross-metathesis of cis-1,4-diacetoxy-2-butene with allylbenzene, catalyzed by different ruthenium complexes. nih.gov

| Catalyst Type | Conversion (%) | E/Z Ratio |

|---|---|---|

| Bis(phosphine) Ru Catalyst | <60 | ~3-4 |

| NHC-containing Ru Catalyst | <60 | ~3-4 |

| CAAC-substituted Ru Catalyst | 70 | 3:1 |

The choice of solvent can significantly impact the kinetics and selectivity of chemical reactions. In the isomerization of (Z)-but-2-ene-1,4-diyl diacetate catalyzed by ruthenium complexes, the reaction rates were found to differ in benzotrifluoride (B45747) and dichloromethane (B109758). researchgate.net A study using 0.1 mol% of various ruthenium catalysts (G1, G2, and HG2) at 25 °C showed that the rate of consumption of the starting material was dependent on the solvent. researchgate.net For example, with the G1 catalyst, the reaction proceeds faster in benzotrifluoride than in dichloromethane. researchgate.net

Similarly, in the palladium(II)-catalyzed isomerization of (Z)-1,4-diacetoxy-2-butene, the solvent was found to play a crucial role. The reaction occurs more rapidly in tetrahydrofuran (THF) than in dimethylformamide (DMF). researchgate.net However, the solvent also influences the product distribution. The formation of the (E)-isomer is more favored in DMF than in THF. researchgate.net In both solvents, the reaction does not proceed to complete consumption of the starting material, leading to a mixture of the (Z)- and (E)-isomers, along with 1,2-diacetoxy-3-butene. researchgate.net The differing outcomes in THF and DMF are attributed to the nature of the key intermediates, with an η¹-allylpalladium intermediate being predominant in THF and an η³-allylpalladium intermediate being the main species in DMF. researchgate.net

The table below summarizes the solvent effects on the isomerization of (Z)-but-2-ene-1,4-diyl diacetate under different catalytic systems.

| Catalyst System | Solvent | Observation | Reference |

|---|---|---|---|

| Ru-based catalysts (G1, G2, HG2) | Benzotrifluoride | Generally faster reaction rates compared to dichloromethane. | researchgate.net |

| Ru-based catalysts (G1, G2, HG2) | Dichloromethane | Slower reaction rates compared to benzotrifluoride. | researchgate.net |

| PdCl₂(MeCN)₂ | Tetrahydrofuran (THF) | Faster reaction rate than in DMF. | researchgate.net |

| PdCl₂(MeCN)₂ | Dimethylformamide (DMF) | Slower reaction rate than in THF; favors formation of the (E)-isomer. | researchgate.net |

Advanced Applications of But 2 Ene 1,4 Diyl Diacetate in Organic Synthesis and Materials Science

Utilization as a C4 Building Block in Complex Molecule Synthesis

The strategic placement of functional groups in but-2-ene-1,4-diyl diacetate makes it an ideal four-carbon synthon for constructing complex molecular architectures. Its utility is prominently demonstrated in the total synthesis of natural products and the formation of diverse heterocyclic systems.

Role in Natural Product Total Synthesis (e.g., Alkaloid 205B)

A significant application of this compound is in the total synthesis of complex natural products. A notable example is its use in the stereocontrolled total synthesis of Alkaloid 205B, a natural product isolated from neotropical poisonous frogs of the Dendrobates genus. nih.gov

In a retrosynthetic analysis of Alkaloid 205B, a key disconnection is made at the alkene in the C ring, pointing to a ring-closing metathesis strategy. nih.gov The precursor for this crucial step is an allylic acetate (B1210297), which is synthesized using (Z)-but-2-ene-1,4-diyl diacetate. nih.govacs.org Specifically, an intermediate piperidine (B6355638) derivative undergoes a cross-metathesis reaction with (Z)-but-2-ene-1,4-diyl diacetate. nih.gov This reaction, facilitated by a Grubbs–Hoveyda second-generation catalyst, efficiently installs the necessary allylic acetate side chain, which is a pivotal step in assembling the core structure of the natural product. nih.govacs.org This synthesis highlights the compound's role in adding a functionalized four-carbon unit that is essential for subsequent cyclization and elaboration into the final complex target molecule. nih.gov

| Synthesis Step | Reactants | Catalyst | Product | Yield | Reference |

| Cross-Metathesis | Dihydropyridone derivative, (Z)-but-2-ene-1,4-diyl diacetate (5.0 equiv) | Grubbs–Hoveyda second-generation catalyst (5%) | Allylic acetate intermediate 10 | 70% | nih.govacs.org |

Construction of Heterocyclic Systems (e.g., Dihydropyridones, Indolizidines, Polyheterocycles)

The utility of this compound extends to the construction of various heterocyclic frameworks, which are core structures in many biologically active compounds.

Indolizidines : The synthesis of Alkaloid 205B is a prime example of building an indolizidine skeleton. nih.gov Indolizidines are a large class of alkaloids characterized by a fused five- and six-membered nitrogen-containing ring system. nih.gov In the synthesis of Alkaloid 205B, the C4 fragment introduced by this compound is ultimately incorporated into the bicyclic indolizidine core after a subsequent Tsuji–Trost allylic amination and a ring-closing metathesis reaction. nih.govnih.gov

Dihydropyridones : While not directly used to form the dihydropyridone ring itself, this compound is a key reagent in synthetic pathways that start from chiral dihydropyridone intermediates. nih.gov In the strategy for Alkaloid 205B, a highly functionalized dihydropyridone is first synthesized and then elaborated. The cross-metathesis with (Z)-but-2-ene-1,4-diyl diacetate is a subsequent step to append a side chain necessary for forming the second ring of the target indolizidine system. nih.govacs.org

Polyheterocycles : By providing a versatile, functionalized C4 unit, this compound facilitates the assembly of more complex polyheterocyclic systems. Its ability to participate in powerful carbon-carbon bond-forming reactions like olefin metathesis allows for the linking of different cyclic fragments and the construction of intricate, multi-ring structures found in advanced synthetic targets.

Synthesis of α,ω-Difunctional Substrates

This compound is an excellent substrate for producing α,ω-difunctional molecules through olefin cross-metathesis. beilstein-journals.orgnih.gov These types of molecules, which have functional groups at both ends of a carbon chain, are valuable intermediates, particularly for polymer synthesis. beilstein-journals.orgresearchgate.net A key example is the reaction of cis-2-butene-1,4-diyl diacetate with methyl oleate (B1233923), a derivative of the renewable fatty acid, oleic acid. beilstein-journals.orgnih.gov

This reaction, typically catalyzed by ruthenium-based catalysts, yields two valuable α,ω-difunctional products: methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate. beilstein-journals.orgnih.govresearchgate.net The reaction conditions can be optimized to achieve nearly quantitative conversions and high selectivity for the desired cross-metathesis products over the self-metathesis of methyl oleate. beilstein-journals.orgnih.gov

Polymeric and Material Science Applications

Beyond its role in synthesizing discrete small molecules, this compound and its derivatives are valuable precursors in materials science for creating polymers with specific properties and functionalities.

Precursor for Telechelic Polymers

The core but-2-ene-1,4-diol structure, readily accessible from its diacetate form, is a monomer for the synthesis of telechelic polymers. Telechelic polymers are macromolecules that have reactive functional groups at their chain ends. The catalytic condensation of cis-2-butene-1,4-diol (B44940) can produce unsaturated telechelic polyether diols. nih.gov These oligomers, with molecular weights ranging from 400 to 4600 g/mol , feature primarily linear trans-2-butenyl ether linkages. nih.gov The terminal hydroxyl groups make these oligomers useful as macromonomers or chain extenders in the synthesis of more complex polymer architectures, such as triblock copolymers. nih.gov

Synthesis of Functional Monomers for Sustainable Polymers via Cross-Metathesis with Renewable Resources (e.g., Methyl Oleate)

A significant application in sustainable chemistry is the use of this compound to convert renewable resources into functional monomers for polymer production. beilstein-journals.org The cross-metathesis reaction between cis-2-butene-1,4-diyl diacetate and methyl oleate serves as an excellent example of this approach. beilstein-journals.orgnih.gov

Methyl oleate is derived from natural oils and fats, making it a sustainable feedstock. researchgate.net The cross-metathesis reaction transforms it into shorter-chain, difunctional molecules that are suitable for polymerization. beilstein-journals.orgnih.gov The products, methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate, are considered value-added, sustainable intermediates. beilstein-journals.orgresearchgate.net These monomers, containing both an ester and an alkene functionality, can be used to create a variety of polymers, such as polyesters, through further chemical transformations. beilstein-journals.orgnih.gov This process demonstrates a green chemistry approach to producing functional materials from a combination of inexpensive base chemicals and renewable oleochemicals. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst Type | Key Products | Application | Reference |

| Methyl Oleate | cis-2-Butene-1,4-diyl diacetate | Ruthenium (phosphine and N-heterocyclic carbene) | Methyl 11-acetoxyundec-9-enoate, Undec-2-enyl acetate | Functional monomers for sustainable polymers | beilstein-journals.orgnih.gov |

Ring-Opening Metathesis Polymerization (ROMP) in Polymer Chemistry

While this compound, as an acyclic olefin, does not directly undergo Ring-Opening Metathesis Polymerization (ROMP)—a process typically reserved for cyclic alkenes—it plays a crucial role in the broader field of olefin metathesis for polymer chemistry. utc.edu Its primary significance lies in its application as a versatile substrate in cross-metathesis (CM) reactions to generate valuable α,ω-difunctionalized monomers, which are essential building blocks for various polymers. beilstein-journals.orgnih.govnih.gov

A prominent example is the ruthenium-catalyzed cross-metathesis of cis-but-2-ene-1,4-diyl diacetate with methyl oleate, a derivative of oleic acid from renewable resources. beilstein-journals.org This reaction efficiently produces methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate. beilstein-journals.orgnih.gov These resulting molecules are bifunctional and serve as key intermediates for the synthesis of sustainable polymers like polyesters and polyamides. beilstein-journals.orgresearchgate.net The use of a symmetric and readily available substrate like this compound is advantageous for creating value-added monomers from inexpensive base chemicals. beilstein-journals.orgnih.gov This strategic use of cross-metathesis highlights the compound's indirect but vital contribution to creating novel polymeric materials. beilstein-journals.org

Development of New Synthetic Methodologies

This compound as a Model Substrate for Mechanistic Studies

This compound serves as an exemplary model substrate for investigating fundamental reaction mechanisms in organic chemistry, particularly in the field of olefin metathesis. Its well-defined structure and reactivity have made it instrumental for studying the kinetics and mechanisms of complex catalytic processes, such as isomerization and cross-metathesis.

Researchers utilize this compound to evaluate and compare the efficacy of various catalysts. For instance, its cross-metathesis with other olefins like allyl benzene (B151609) has been a standard benchmark reaction for the development of new metathesis catalysts. beilstein-journals.orgchemsrc.com Studies on the isomerization of the (Z)-isomer to the (E)-isomer in the presence of different ruthenium-based catalysts provide critical data on catalyst activity and reaction kinetics. This process can be monitored by tracking the decay of the vinylic proton signal in ¹H NMR spectroscopy over time, allowing for the determination of reaction rates.

| Catalyst | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|

| Grubbs Catalyst G1 | Benzotrifluoride (B45747) | 25 | Full conversion achievable in <6 hours. |

| Grubbs Catalyst G2 | Benzotrifluoride | 25 | Exhibits a distinct rate constant compared to G1. |

Furthermore, the distinct reactivity of its geometric isomers offers deep mechanistic insights. The cis-(Z)-isomer is significantly more reactive in metathesis than the trans-(E)-isomer. beilstein-journals.org This difference is attributed to the hindered ability of the trans-isomer to form the necessary metallacyclobutane intermediate with the catalyst, a key step in the metathesis mechanism. beilstein-journals.org This specific behavior makes this compound an excellent tool for elucidating the steric and electronic factors that govern catalytic cycles. beilstein-journals.org

Integration into Cascade and Tandem Reactions

The structural framework of this compound is well-suited for its integration into complex cascade and tandem reactions, enabling the efficient construction of polycyclic and heterocyclic molecules from simple precursors. These reactions, where multiple bonds are formed in a single operation, represent a powerful strategy in modern organic synthesis.

One notable example is the palladium-catalyzed tandem allylation of 1,2-phenylenediamines with cis-but-2-ene-1,4-diyl diacetate. This process allows for the rapid synthesis of complex nitrogen-containing heterocyclic structures. While specific details on this reaction are highly specialized, it showcases the utility of the this compound unit as a bifunctional component that can react sequentially to build molecular complexity.

Moreover, the core but-2-ene-1,4-diyl scaffold, with different leaving groups such as carbonates, has been successfully employed in asymmetric cascade reactions. For instance, but-2-ene-1,4-diyl dimethyl dicarbonates react with α-substituted cyano ketones in a palladium-catalyzed process to construct chiral polyheterocycles. researchgate.net Although this example uses a dicarbonate (B1257347) instead of a diacetate, it demonstrates the potential of the underlying C4 backbone in designing sophisticated cascade transformations for synthesizing bioactive compounds and chiral drugs. researchgate.net

Spectroscopic and Analytical Research Methodologies for But 2 Ene 1,4 Diyl Diacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of but-2-ene-1,4-diyl diacetate. It provides detailed information about the molecular structure, enabling the differentiation of isomers and the real-time monitoring of reactions.

The central carbon-carbon double bond in this compound gives rise to two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). ¹H NMR spectroscopy is a powerful tool for distinguishing and quantifying these isomers. The vinylic (=CH) and methylene (B1212753) (-CH₂) protons in the (E) and (Z) isomers exist in slightly different chemical environments, leading to distinct chemical shifts in the ¹H NMR spectrum.

The determination of the E/Z ratio is typically achieved by integrating the signals corresponding to the vinylic or methylene protons of each isomer. researchgate.net The relative area under these peaks directly corresponds to the molar ratio of the isomers in the sample. For example, the vinylic protons of the (Z)-isomer often appear at a different chemical shift compared to those of the (E)-isomer. By comparing the integration values of these distinct signals, a quantitative assessment of the isomeric mixture can be made. researchgate.net

Table 1: Illustrative ¹H NMR Chemical Shifts for Isomer Distinction

| Proton Type | Isomer | Typical Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|---|

| Vinylic (-CH=CH-) | (Z)-isomer | ~5.7-5.9 | Triplet |

| Vinylic (-CH=CH-) | (E)-isomer | ~5.6-5.8 | Triplet |

| Methylene (-CH₂-) | (Z)-isomer | ~4.6-4.7 | Doublet |

| Methylene (-CH₂-) | (E)-isomer | ~4.5-4.6 | Doublet |

| Methyl (CH₃-) | Both | ~2.0-2.1 | Singlet |

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.

¹H NMR spectroscopy is an effective method for monitoring the progress of reactions involving this compound, such as isomerization or synthesis. For instance, the isomerization of the (Z)-isomer to the (E)-isomer can be tracked by acquiring ¹H NMR spectra at regular time intervals. asahilab.co.jp

The conversion can be quantified by measuring the decrease in the integral of a characteristic signal of the starting material (e.g., the vinylic proton signal of the (Z)-isomer) and the corresponding increase in the integral of a signal from the product (e.g., the vinylic proton signal of the (E)-isomer). researchgate.net This data allows for the determination of reaction kinetics, including rate constants and conversion percentages over time.

NMR spectroscopy is indispensable for confirming the structure of substituted derivatives of this compound. When substituents are introduced into the molecule, they cause predictable changes in the NMR spectrum. Both ¹H and ¹³C NMR are used to confirm that a substitution reaction has occurred and to determine the position of the new functional group. researchgate.netresearchgate.net

The chemical shifts and coupling constants of the protons and carbons near the substitution site are altered, providing clear evidence of the new molecular structure. For instance, in the synthesis of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates, the disappearance of a vinylic proton signal and the appearance of new signals corresponding to the substituent group in the ¹H NMR spectrum confirm the successful synthesis. researchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more complex derivatives to definitively assign all proton and carbon signals.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the key ester and alkene functional groups. nih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of the chemical bonds within the molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. libretexts.orgpressbooks.pub Tracking changes in these bands can also indicate the progress of a chemical reaction, such as the depletion of an ester bond during hydrolysis.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Ester | C=O | Stretch | 1735-1750 | Strong |

| Alkene | C=C | Stretch | 1640-1680 | Medium to Weak |

| Ester | C-O | Stretch | 1000-1300 | Strong |

| Alkene | =C-H | Stretch | 3000-3100 | Medium |

Advanced Chromatographic Techniques in Purity Assessment and Separation

Chromatographic methods are essential for the separation of the (E) and (Z) isomers of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for purity analysis. nih.gov The sample is vaporized and passed through a column, separating components based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass-to-charge ratio data for each separated component, allowing for their definitive identification and the assessment of sample purity.

Q & A

Q. How can researchers monitor the isomerization kinetics of (Z)-but-2-ene-1,4-diyl diacetate?

- Methodological Answer : Isomerization kinetics under catalytic conditions (e.g., Ru-based catalysts) are tracked via NMR by measuring the decay of the vinylic proton signal (δ 5.95 ppm) over time. For example, in benzotrifluoride solvent, G1 and G2 catalysts show distinct rate constants () at 25°C, with full conversion achievable in <6 hours. Data normalization () against the initial integral () ensures accurate kinetic modeling .

Q. What safety protocols are critical when handling but-2-ene-1,4-diyl diacetate?

- Methodological Answer : Key precautions include:

- Storage : Inert gas atmosphere (N₂/Ar) and moisture-free conditions to prevent hydrolysis .

- Handling : Use explosion-proof equipment (P241), anti-static tools (P243), and PPE (gloves, goggles). Avoid open flames (P210) due to flammability risks.

- Waste disposal : Neutralize residues with aqueous NaHCO₃ before disposal to mitigate environmental toxicity (H410) .

Advanced Research Questions

Q. How do solvent polarity and catalyst structure influence cross-metathesis selectivity with methyl oleate?

- Methodological Answer : Polar solvents (e.g., dichloromethane) enhance Ru-catalyst activity but may reduce selectivity due to competing side reactions. N-heterocyclic carbene (NHC) ligands (e.g., Hoveyda-Grubbs) improve selectivity for methyl 11-acetoxyundec-9-enoate by stabilizing the transition state. Optimized conditions (40°C, 0.5 mol% catalyst loading) yield >90% conversion with <5% homometathesis byproducts. GC-MS or NMR quantifies product distribution .

Q. What mechanisms explain catalyst deactivation during cross-metathesis of this compound?

- Methodological Answer : Catalyst shutdown often results from η³-allyl ruthenium intermediate formation, which is less reactive. Elevated temperatures (>60°C) weaken Ru-alkene coordination, reactivating the catalyst. Kinetic studies (e.g., Arrhenius plots) reveal activation energies () for deactivation pathways. Catalyst recycling experiments (3 cycles) show retained activity in benzotrifluoride due to reduced solvent coordination .

Q. How can cis-dihydroxylation of but-2-ene-1,4-diyl dimethanesulfonate be optimized for pyrrolidine synthesis?

- Methodological Answer : RuCl₃·xH₂O catalyzes cis-dihydroxylation in aqueous acetone (1:1 v/v) at 0°C, yielding meso-diols with 66% efficiency. Cyclization with aromatic amines (e.g., aniline) proceeds via nucleophilic substitution under reflux (80°C, 12 h). Stereochemical outcomes are confirmed by X-ray crystallography or NOESY NMR. Scale-up (40 mmol) requires strict O₂ exclusion to prevent overoxidation .

Q. What degradation pathways are observed in poly(but-2-ene-1,4-diyl malonate) (PBM) under physiological conditions?

- Methodological Answer : PBM hydrolyzes via ester cleavage at pH 7.4 (37°C), releasing malonic acid and 1,4-butanediol. Degradation kinetics (mass loss vs. time) follow pseudo-first-order behavior ( ≈ 14 days). Size-exclusion chromatography (SEC) monitors molecular weight reduction, while FTIR tracks ester bond depletion (C=O at 1730 cm⁻¹). In vivo compatibility tests (ISO 10993-5) confirm low cytotoxicity, supporting biomedical applications .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies for isomerization reactions: How to reconcile?

- Analysis : Conflicting values for Ru catalysts (e.g., G1 vs. HG2) arise from solvent-dependent activation. Benzotrifluoride (low polarity) stabilizes charged intermediates, accelerating G1 by 3× compared to dichloromethane. Researchers should validate solvent-catalyst pairs using controlled kinetic assays and report dielectric constants () for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.